molecular formula C7H14N3O4P B13763261 Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester CAS No. 54805-64-0

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester

Cat. No.: B13763261
CAS No.: 54805-64-0
M. Wt: 235.18 g/mol
InChI Key: BKLLQNOIUMRVRI-UHFFFAOYSA-N
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Description

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes aziridine rings and a phosphinyl group, making it a valuable reagent in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester typically involves the reaction of aziridine with phosphinic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Aziridine: Aziridine is synthesized from ethyleneimine through a cyclization reaction.

    Reaction with Phosphinic Acid Derivatives: Aziridine reacts with phosphinic acid derivatives in the presence of a catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinyl derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.

Scientific Research Applications

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester involves its interaction with molecular targets through its aziridine rings and phosphinyl group. The aziridine rings can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phosphinyl group can participate in phosphorylation reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((bis(2,2-dimethyl-1-aziridinyl)phosphinyl)oxy)-, ethyl ester
  • Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, methyl ester

Uniqueness

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester is unique due to its specific combination of aziridine rings and a phosphinyl group, which imparts distinct reactivity and functional properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes.

Properties

54805-64-0

Molecular Formula

C7H14N3O4P

Molecular Weight

235.18 g/mol

IUPAC Name

ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate

InChI

InChI=1S/C7H14N3O4P/c1-2-13-7(11)8-14-15(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11)

InChI Key

BKLLQNOIUMRVRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOP(=O)(N1CC1)N2CC2

Origin of Product

United States

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